



An In-depth Technical Guide to 7-lodo-8methoxyquinoline

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Compound of Interest

Compound Name: 8-lodo-7-methoxyquinoline

Cat. No.: B15063619

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A Note on Isomeric Specificity: Initial searches for "8-lodo-7-methoxyquinoline" did not yield a specific CAS number or substantial technical data, suggesting it is a less common isomer. This guide will focus on the more readily available and documented isomer, 7-lodo-8-methoxyquinoline (CAS Number: 36749-00-5), which is likely the compound of interest for research and development professionals.

This technical guide provides a comprehensive overview of 7-lodo-8-methoxyquinoline, including its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a summary of its spectroscopic data. The guide also explores the potential biological activities of this compound class, drawing from research on related quinoline derivatives.

Compound Data

A summary of the key quantitative data for 7-lodo-8-methoxyquinoline is presented below for easy reference.



Property	Value	Reference
CAS Number	36749-00-5	[1][2]
Molecular Formula	C10H8INO	[3]
Molecular Weight	285.08 g/mol	[3]
Minimum Purity	95%	[3]
Long-Term Storage	Store in a cool, dry place	[3]

Synthesis and Experimental Protocols

While a specific, detailed synthesis for 7-lodo-8-methoxyquinoline is not readily available in the reviewed literature, a plausible two-step synthetic route can be proposed based on established methodologies for the synthesis of related quinoline derivatives. The proposed pathway involves the iodination of 8-hydroxyquinoline followed by methylation.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of 7-lodo-8-methoxyquinoline.

Step 1: Synthesis of 7-lodo-8-hydroxyquinoline

This protocol is adapted from the general procedure for the iodination of 8-hydroxyquinoline.

Experimental Protocol:

- Dissolution: Dissolve 8-hydroxyquinoline in a suitable amount of aqueous sodium hydroxide solution.
- Iodination: To the stirred solution, add a solution of iodine and potassium iodide in water dropwise at room temperature.



- Precipitation: Continue stirring for a specified period. The product, 7-lodo-8hydroxyquinoline, will precipitate out of the solution.
- Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified product. The crystal structure of 7-iodo-8-hydroxyquinoline has been reported.[4]

Step 2: Synthesis of 7-lodo-8-methoxyquinoline

This protocol is based on the methylation of a hydroxyl group on a quinoline ring.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, suspend 7-lodo-8-hydroxyquinoline and an excess of potassium carbonate in acetone.
- Methylation: Add methyl iodide to the suspension and reflux the mixture for several hours.
 Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, filter off the potassium carbonate and evaporate the acetone under reduced pressure.
- Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to obtain 7-lodo-8-methoxyquinoline.

Spectroscopic Data

While a complete set of spectra for 7-lodo-8-methoxyquinoline is not available in the public domain, the expected spectroscopic characteristics can be inferred from data on its precursors and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 7-iodo-8-hydroxyquinoline have been characterized.[4] For 7-lodo-8-methoxyquinoline, the ¹H NMR spectrum is expected to show signals corresponding to



the aromatic protons on the quinoline ring and a characteristic singlet for the methoxy group protons. The ¹³C NMR would show distinct signals for each of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Iodo-8-methoxyquinoline would exhibit characteristic absorption bands. Key expected vibrations include:

- C-H stretching (aromatic): ~3050-3100 cm⁻¹
- C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹
- C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹
- C-O stretching (methoxy group): ~1000-1300 cm⁻¹
- C-I stretching: Typically in the far-infrared region, often below 600 cm⁻¹.

Studies on the vibrational spectra of related halogenated 8-hydroxyquinolines can provide a basis for more detailed spectral interpretation.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 7-lodo-8-methoxyquinoline is expected to show a prominent molecular ion peak (M⁺) at m/z 285. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The mass spectra of isomeric monomethoxyquinolines have been studied and can offer insights into the fragmentation pathways.

Potential Biological Activity and Applications

The 8-hydroxyquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These activities are often attributed to their ability to chelate metal ions.

Antimicrobial and Antifungal Activity



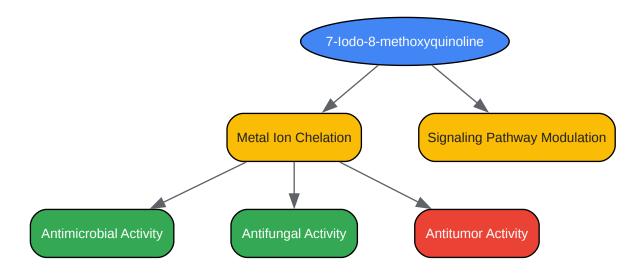
Many 8-hydroxyquinoline derivatives have demonstrated potent antimicrobial and antifungal properties. The introduction of halogen atoms, such as iodine, can enhance this activity.[6]

Antitumor Activity

Derivatives of 8-hydroxyquinoline have been investigated as potential antitumor agents.[7] Their mechanisms of action are often linked to the chelation of metal ions crucial for tumor growth and the induction of apoptosis. 4-anilinoquinoline derivatives with an 8-methoxy substituent have shown promising antitumor activities.[8]

Signaling Pathway Involvement

The precise signaling pathways modulated by 7-lodo-8-methoxyquinoline have not been elucidated. However, based on the known activities of related compounds, it is plausible that it could be involved in pathways related to cell proliferation, apoptosis, and metal ion homeostasis. For instance, some 8-hydroxyquinoline derivatives have been identified as histamine H2 receptor blockers.[9]



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Caption: Potential biological activities of 7-lodo-8-methoxyquinoline.

Conclusion

7-lodo-8-methoxyquinoline is a halogenated derivative of 8-methoxyquinoline with potential for further investigation in drug discovery and materials science. This guide provides a



foundational understanding of its properties, a plausible synthetic approach, and an overview of its potential biological relevance. Further experimental work is required to fully characterize this compound and explore its applications.

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